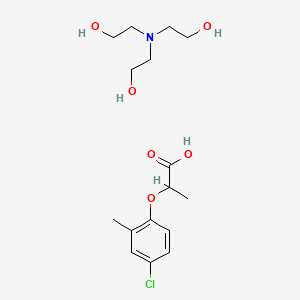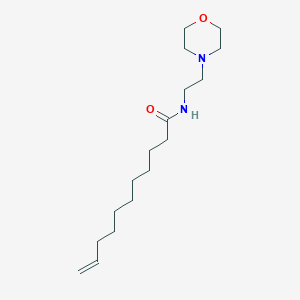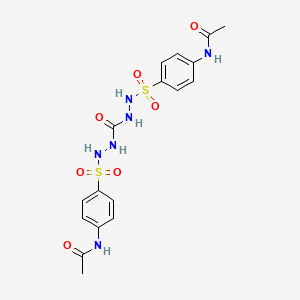
N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its multiple functional groups, including sulfonyl, hydrazino, and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Acetylation: The initial step involves the acetylation of 4-aminobenzenesulfonamide to form 4-(acetylamino)benzenesulfonamide.
Hydrazination: The acetylated product is then reacted with hydrazine to introduce the hydrazino group, forming 4-(acetylamino)phenylsulfonylhydrazine.
Carbonylation: The hydrazine derivative undergoes a reaction with a carbonyl compound to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The acetylamino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its multiple functional groups that can interact with biological targets.
Biochemistry: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and hydrazino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The acetylamino group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Acetylamino)phenyl)sulfonamide: Lacks the additional hydrazino and sulfonyl groups.
N-(4-(Hydrazino)phenyl)sulfonamide: Lacks the acetylamino group.
N-(4-(Sulfonyl)phenyl)acetamide: Lacks the hydrazino groups.
Uniqueness
N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5444-89-3 |
|---|---|
Molecular Formula |
C17H20N6O7S2 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[4-[[[(4-acetamidophenyl)sulfonylamino]carbamoylamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N6O7S2/c1-11(24)18-13-3-7-15(8-4-13)31(27,28)22-20-17(26)21-23-32(29,30)16-9-5-14(6-10-16)19-12(2)25/h3-10,22-23H,1-2H3,(H,18,24)(H,19,25)(H2,20,21,26) |
InChI Key |
GQVKGVLYWKCCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


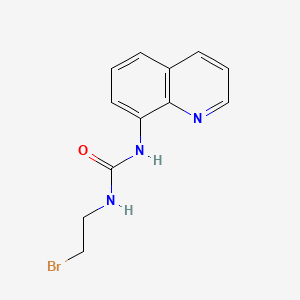

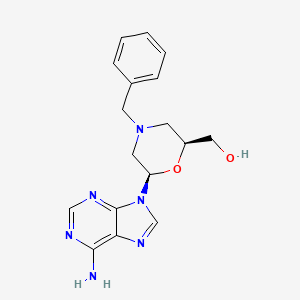


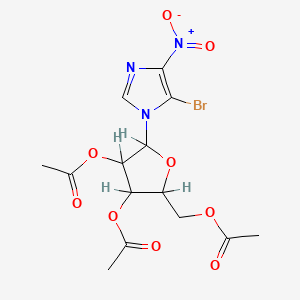
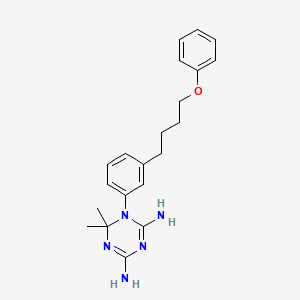
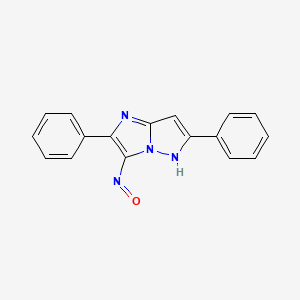

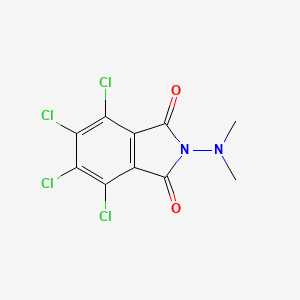
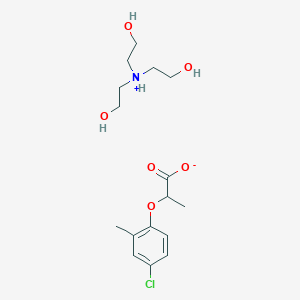
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
